

# futibatinib versus pemigatinib efficacy cholangiocarcinoma

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## Compound Focus: Futibatinib

CAS No.: 1448169-71-8

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## Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety data for **futibatinib** and pemigatinib, compiled from separate clinical trials and an indirect treatment comparison [1].

| Feature                       | Futibatinib   | Pemigatinib  |
|-------------------------------|---|--|
| Drug Class                    | Irreversible, covalent FGFR1-4 inhibitor [2]                  | Reversible, selective FGFR1-3 inhibitor [3]                                    |
| Key Trial                     | FOENIX-CCA2 [1]   | FIGHT-202 [4] [3]  |
| Objective Response Rate (ORR) | Trend towards higher rates vs. pemigatinib [1]                | ~43.2% (Systematic Review) [4]   |
| Survival Outcomes             | Numerical trends favoring PFS and OS vs. pemigatinib [1]      | Median PFS: ~7.8 months (Meta-Analysis) [5]                                    |
| Common Adverse Events (AEs)   | Hyperphosphatemia, alopecia, diarrhea, fatigue, dysgeusia [6] | Hyperphosphatemia (46-48%), diarrhea, fatigue, dysgeusia, alopecia [6] [5] [4] |

| Feature           | Futibatinib                                       | Pemigatinib   |
|-------------------|---|---|
| Ocular Disorders  | Reported as a class effect of FGFR inhibitors [6] | Dry eyes (20.1%), retinal detachment (5.5%) [6] [5] [4] |
| Other Notable AEs | Nail toxicities [6]                               | Stomatitis, nail toxicities [6] [5]                     |

A **Matching-Adjusted Indirect Comparison (MAIC)** of data from the FOENIX-CCA2 (**futibatinib**) and FIGHT-202 (pemigatinib) trials showed that while efficacy outcomes were similar, numerical trends favored **futibatinib** [1]:

- **Progression-Free Survival (PFS):** Hazard Ratio (HR) was 0.83
- **Overall Survival (OS):** Hazard Ratio (HR) was 0.88
- **Objective Response Rate:** Odds Ratio (OR) was 1.28

These results were not statistically significant, but suggest a trend towards better outcomes with **futibatinib** [1].

## Mechanisms of Action and Experimental Data

The fundamental difference between these two drugs lies in their mechanism of binding to the FGFR kinase.

### Binding Mechanisms

The following diagram illustrates the distinct binding mechanisms of pemigatinib and **futibatinib** to the FGFR kinase domain:

- **Pemigatinib:** This drug is a **selective, reversible inhibitor** of FGFR1, FGFR2, and FGFR3. It acts as a potent ATP-competitive inhibitor that binds to the kinase domain in the "DFG-in" active conformation. Its binding is stabilized by multiple hydrogen bonds with the "hinge region" of the kinase, such as with residue Ala564 in FGFR1 [3].
- **Futibatinib:** This drug is a **covalent, irreversible inhibitor** of FGFR1-4. Its key differentiator is an acrylamide group that forms a permanent covalent bond with a cysteine residue (Cys491) located in the highly flexible glycine-rich loop (P-loop) of the FGFR2 kinase. This mechanism is expected to lead to more sustained target inhibition and may help overcome certain resistance mechanisms [2].

## Insights from Resistance Mutations

Research indicates that pemigatinib's efficacy is significantly affected by specific "gatekeeper" mutations in the FGFR kinase domain [3]:

- **Retained efficacy:** Pemigatinib maintains excellent potency against the **FGFR2 V564I** gatekeeper mutation, with only a 4.7-fold reduction in inhibitory efficacy [3].
- **Reduced efficacy:** Its potency is markedly diminished (by ~76 to 745-fold) against other gatekeeper mutations, such as **FGFR1 V561M** and **FGFR3 V555M**, which replace valine with the larger methionine residue [3].

The covalent binding mechanism of **futibatinib** is theorized to potentially offer an advantage in overcoming such resistance mutations, though specific data from the search results is limited in this regard.

## Implications for Research and Development

- **Clinical Translation:** The irreversible binding of **futibatinib** may contribute to the observed numerical trends towards superior efficacy in the indirect comparison, suggesting a potentially more durable response [2] [1].
- **Drug Design:** The structural insights from pemigatinib's binding, especially its resilience to the V564I mutation, provide a valuable template for designing next-generation inhibitors that can circumvent common resistance pathways [3].
- **Tolerability:** Both drugs share a common profile of on-target, class-effect adverse events. Effective management strategies, particularly dose adjustments for hyperphosphatemia, are crucial for both therapies [6].

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